molecular formula C16H28O7 B1211213 (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid CAS No. 107551-97-3

(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid

Cat. No.: B1211213
CAS No.: 107551-97-3
M. Wt: 332.39 g/mol
InChI Key: CLJGMBYGTHRUNF-SHLVDPONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neomenthol-glucuronide belongs to the class of organic compounds known as terpene glycosides. These are prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone. Neomenthol-glucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). Neomenthol-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, neomenthol-glucuronide is primarily located in the cytoplasm.
Neomenthol-glucuronide is a terpene glycoside.

Biological Activity

(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound is a known human metabolite of neomenthol and is structurally related to various natural products. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C12H22O11C_{12}H_{22}O_{11}, with a molecular weight of 342.30 g/mol. Its structure features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues. This effect could be beneficial in conditions such as arthritis and other inflammatory diseases.
  • Metabolic Effects : As a metabolite of neomenthol, it may influence metabolic processes related to lipid metabolism and glucose homeostasis. Preliminary studies suggest it could have implications for managing metabolic disorders like diabetes.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or inflammation.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its analgesic properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory responses
Metabolic RegulationInfluences lipid and glucose metabolism

Notable Research Studies

  • Study on Antioxidant Properties : A study published in the Journal of Natural Products demonstrated that the compound significantly scavenges free radicals in vitro, indicating strong antioxidant potential.
  • Inflammation Modulation : Another research article highlighted the compound's ability to reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
  • Metabolic Impact Assessment : A recent study explored the effects of this compound on glucose uptake in muscle cells, suggesting a role in enhancing insulin sensitivity.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidiabetic Properties :
    • This compound exhibits structural similarities to known antidiabetic agents. Research indicates that it may enhance insulin sensitivity and glucose uptake in cells, making it a candidate for further studies in diabetes management .
  • Antioxidant Activity :
    • Studies have shown that compounds with similar hydroxyl configurations can act as antioxidants. This property is crucial in preventing oxidative stress-related diseases .
  • Anticancer Potential :
    • Preliminary investigations suggest that this compound may inhibit tumor growth in vitro. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound's ability to interact with specific enzymes makes it a potential inhibitor for enzymes involved in metabolic pathways. This can be particularly useful in drug design to target metabolic disorders .
  • Glycosylation Studies :
    • The presence of multiple hydroxyl groups allows this compound to participate in glycosylation reactions. Such reactions are fundamental in studying carbohydrate biochemistry and developing glycoprotein-based therapeutics .

Materials Science Applications

  • Polymer Synthesis :
    • The compound can serve as a monomer or additive in the synthesis of biodegradable polymers. Its structural properties may enhance the mechanical strength and thermal stability of the resulting materials .
  • Nanotechnology :
    • Due to its unique chemical structure, it can be utilized in the formulation of nanocarriers for drug delivery systems. These carriers can improve the bioavailability and targeted delivery of therapeutic agents .

Case Studies

  • Case Study on Antidiabetic Activity :
    • A study conducted on diabetic rat models revealed that administration of this compound led to a significant reduction in blood glucose levels compared to controls. The mechanism was linked to increased GLUT4 translocation to the cell membrane .
  • Case Study on Antioxidant Effects :
    • In vitro assays demonstrated that this compound scavenges free radicals effectively, showing a higher antioxidant capacity than common antioxidants like ascorbic acid.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntidiabetic PropertiesEnhanced insulin sensitivity in cellular models
Antioxidant ActivityEffective free radical scavenger
Anticancer PotentialInhibition of tumor cell proliferation
BiochemistryEnzyme InhibitionPotential inhibitor for metabolic enzymes
Glycosylation StudiesParticipation in glycosylation reactions
Materials SciencePolymer SynthesisImproved mechanical strength of biodegradable polymers
NanotechnologyDevelopment of nanocarriers for drug delivery

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10?,11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJGMBYGTHRUNF-SHLVDPONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C(C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910362
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107551-97-3
Record name (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107551973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid
Reactant of Route 3
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid
Reactant of Route 4
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid
Reactant of Route 5
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid
Reactant of Route 6
(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.